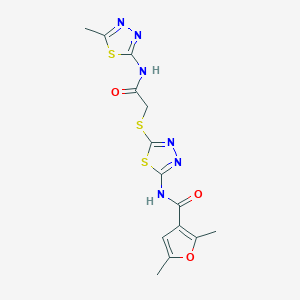

2,5-二甲基-N-(5-((2-((5-甲基-1,3,4-噻二唑-2-基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

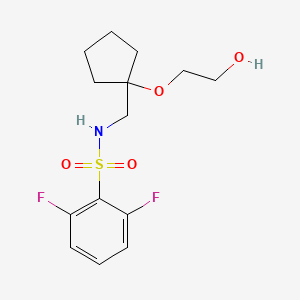

The compound "2,5-dimethyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide" is a derivative of furan carboxamide and thiadiazole, which are chemical structures known for their potential biological activities. The furan carboxamide moiety is a common feature in compounds with various pharmacological properties, and the thiadiazole ring is often associated with anticancer activities .

Synthesis Analysis

The synthesis of related N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has been reported to be carried out under both conventional and microwave irradiation conditions, with the latter method enhancing the synthetic yields and rates . Similarly, other related compounds, such as N-alkylated 1,2,4-triazoles and 1,3,4-thiadiazoles, have been synthesized from key intermediates like thiosemicarbazides, which undergo cyclization reactions under specific conditions . Microwave-assisted synthesis has also been employed for the preparation of Schiff's bases containing a thiadiazole scaffold, which is a method known for its efficiency and speed .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed through various analytical and spectral analyses, including IR, NMR, and mass spectrometry . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

The thiadiazole derivatives are known to undergo various chemical reactions. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide involves coupling reactions followed by oxidation to obtain the corresponding thioamide . Electrophilic substitution reactions such as nitration, bromination, formylation, and acylation have also been reported for related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds have been evaluated for their antiproliferative activities against various human epithelial cell lines using techniques like the MTT assay . Molecular docking studies have been performed to identify potential molecular targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is a key player in angiogenesis and cancer progression . The antiproliferative activity is believed to be partially due to the inhibition of VEGFR-2, although other molecular targets have not been ruled out .

科学研究应用

合成和化学反应性

研究探索了涉及呋喃和噻二唑部分的化合物的合成途径和反应性。像 Remizov 等人进行的研究 (2019) 深入研究了呋喃衍生物与碱的反应,导致形成各种化学显着化合物,展示了呋喃和噻二唑衍生物在合成化学中的多功能性 Remizov, Pevzner, & Petrov, 2019.

抗菌和抗真菌应用

已经投入了大量精力来探索噻二唑-呋喃衍生物的抗菌和抗真菌潜力。例如,Reddy 等人进行的一项研究 (2010) 合成了一系列化合物来测试它们的杀线虫和抗菌活性,证明了此类化合物在解决各种病原体方面的潜在用途 Reddy, Rao, Yakub, & Nagaraj, 2010.

抗癌活性

噻二唑和呋喃衍生物的抗癌特性也一直是关注领域。Tiwari 等人 (2017) 合成了含有噻二唑和苯甲酰胺基团的席夫碱,评估了它们对几种人类癌细胞系的抗癌活性。这项研究突出了此类化合物在开发新的抗癌疗法中的潜力 Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017.

抗菌、抗真菌和抗结核药

Akhaja 和 Raval (2012) 详细阐述的四氢嘧啶-靛红杂化物的探索强调了正在进行的研究,以设计出对抗多种微生物威胁(包括细菌、真菌和结核病)的化合物 Akhaja & Raval, 2012.

新型合成方法

Aleksandrov 和 El’chaninov (2017) 对从呋喃化合物合成苯并噻唑衍生物的研究开辟了新的合成途径,用于创建具有潜在生物活性的复杂分子,进一步扩展了治疗探索的化学空间 Aleksandrov & El’chaninov, 2017.

属性

IUPAC Name |

2,5-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3S3/c1-6-4-9(7(2)23-6)11(22)16-13-19-20-14(26-13)24-5-10(21)15-12-18-17-8(3)25-12/h4H,5H2,1-3H3,(H,15,18,21)(H,16,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBKQPFZNVJQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2541203.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)

![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)